![molecular formula C16H23N3O4 B2397075 1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea CAS No. 816439-90-4](/img/structure/B2397075.png)
1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea
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Description
1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that regulates a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CX-4945 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
Scientific Research Applications
Sigma-2 Receptor Agonist Derivatives
Sigma-2 receptor agonist derivatives of compounds similar to “1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea” have been studied for their potential in inducing cell death in pancreatic cancer cells . These compounds can trigger cell death via mitochondrial superoxide production and caspase activation .
Synthesis of Heterocyclic Compounds
Cyanoacetohydrazides, which are structurally related to “1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea”, have been used in the synthesis of heterocyclic compounds . These compounds can be used in various reactions leading to the construction of heterocycles .
properties
IUPAC Name |
1-cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-22-13-7-9-14(10-8-13)23-11-15(20)18-19-16(21)17-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,18,20)(H2,17,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOFFGACCSQWIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea |
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